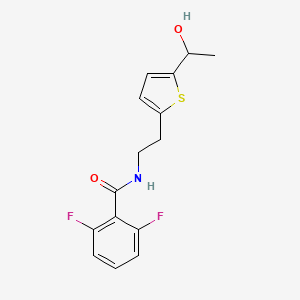

2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6,9,19H,7-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZOSWIZAIEQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as 2-bromo-5-chlorothiophene.

Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced via a Grignard reaction or other suitable alkylation methods.

Coupling with the benzamide moiety: The final step involves coupling the thiophene derivative with 2,6-difluorobenzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyethyl group.

Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of benzamides, including 2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide, exhibit notable anti-inflammatory properties. A study highlighted that compounds with similar structures effectively inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, compounds derived from thiophene exhibited inhibition rates of 78% for TNF-α and 89% for IL-6 at specific concentrations .

Antibacterial Activity

The compound has shown promising antibacterial properties against a range of pathogens. In vitro studies indicated that it possesses significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ceftriaxone, suggesting its potential as an alternative antibacterial agent .

Anticancer Potential

Recent investigations into the anticancer properties of benzamide derivatives have revealed their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The compound's structure allows it to interact with cellular targets effectively, leading to apoptosis in cancer cells. Case studies have documented its efficacy in inhibiting cell proliferation in various cancer cell lines .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in inflammation markers compared to untreated controls. The study utilized histological analysis to assess tissue inflammation levels, confirming the compound's efficacy in reducing inflammatory responses .

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited inhibition zones comparable to those produced by conventional antibiotics, validating its potential as a therapeutic agent .

Data Tables

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms and the thiophene ring can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

*Estimated based on analogous structures.

Biological Activity

2,6-Difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits properties that suggest potential use as an antiviral and antimicrobial agent. The presence of a thiophene ring and difluorobenzamide moiety enhances its interaction with biological macromolecules.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against several viruses. For instance, derivatives containing heterocycles have shown effective inhibition of viral replication, particularly in RNA viruses such as Hepatitis C and Dengue virus. The mechanism often involves the inhibition of viral polymerases or proteases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses broad-spectrum activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Candida albicans and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.03 - 0.5 |

| Staphylococcus aureus | 1 - 4 |

| Escherichia coli | 0.5 - 2 |

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Antiviral Efficacy Study : A study reported that a structurally similar compound demonstrated an EC50 value of 3.4 µM against Hepatitis C virus, indicating significant antiviral potential .

- Antimicrobial Screening : In a series of experiments, derivatives showed MIC values ranging from 0.03 to 4 µg/mL against various fungal and bacterial strains, confirming broad-spectrum antimicrobial activity .

- Pharmacokinetic Evaluation : Research on metabolic stability in human liver microsomes revealed that some derivatives had half-lives exceeding 80 minutes, suggesting favorable pharmacokinetic properties for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.